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D-Fructose

Cat. No.: B1663816
CAS No.: 7660-25-5
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-VRPWFDPXSA-N
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Description

Significance in Advanced Carbohydrate Chemistry and Structural Biology

β-D-Fructopyranose is the predominant anomer in the crystalline state of fructose (B13574). ncats.io Its derivatives are subjects of extensive research, with modifications to its structure providing a basis for the synthesis of complex sugars and potential applications in pharmaceuticals and biotechnology. ontosight.aiontosight.aiontosight.ai The study of β-D-fructopyranose and its related forms is crucial for understanding the fundamental principles of carbohydrate structure, reactivity, and interaction with biological systems. ontosight.aimedchemexpress.com Its distinct stereochemistry and the presence of a ketone group at the C2 position influence its chemical behavior and its role in biological processes. rsc.org

Isomeric and Tautomeric Considerations in Solution and Solid State

In solution, D-fructose exists as a complex equilibrium mixture of at least five tautomers: β-D-fructopyranose, α-D-fructopyranose, β-D-fructofuranose, α-D-fructofuranose, and the open-chain keto form. nih.govwikipedia.org Crystalline fructose is primarily composed of the β-D-fructopyranose form. ncats.io Upon dissolution, it undergoes a process called mutarotation, leading to an equilibrium mixture of these different cyclic and acyclic forms. researchgate.net

Mutarotation Kinetics and Equilibrium Analysis of Fructose Tautomers

The mutarotation of fructose is a dynamic process involving the interconversion of its various tautomeric forms. pressbooks.pub This process can be monitored by techniques such as nuclear magnetic resonance (NMR) spectroscopy and polarimetry. nih.govtaylorandfrancis.com Research has shown that the mutarotation of β-D-fructopyranose to the furanose forms in deuterium (B1214612) oxide (D₂O) follows first-order kinetics. nih.gov

One study determined the activation energy for the mutarotation of fructose in D₂O at a concentration of 0.18 M to be 62.6 kJ·mol⁻¹. nih.gov At equilibrium in D₂O at 20 °C, the distribution of the major fructose tautomers has been quantified. nih.gov

TautomerPercentage at Equilibrium (20 °C in D₂O)
β-D-Fructopyranose68.23%
β-D-Fructofuranose22.35%
α-D-Fructofuranose6.24%
α-D-Fructopyranose2.67%
keto-D-Fructose0.50%

Interconversion Pathways between Pyranose and Furanose Forms

The interconversion between the pyranose and furanose rings of fructose proceeds through the open-chain keto form as an intermediate. rsc.org The formation of the six-membered pyranose ring occurs through an intramolecular reaction between the C2 carbonyl group and the hydroxyl group on carbon 6. rsc.org Conversely, the five-membered furanose ring is formed when the C2 carbonyl group reacts with the hydroxyl group on carbon 5. rsc.org The reversible opening of the cyclic hemiacetal or hemiketal to the linear form allows for this structural rearrangement. The mutarotation of fructose is largely attributed to this pyranose-furanose interconversion. nih.gov

Quantitative Analysis of Tautomeric Composition in Various Solvents

The equilibrium distribution of fructose tautomers is significantly influenced by the solvent. uoc.grsci-hub.se In aqueous solutions, the β-pyranose form is the most abundant, accounting for approximately 70% of the fructose molecules at room temperature. wikipedia.orgresearchgate.net

However, in dimethyl sulfoxide (B87167) (DMSO), the tautomeric equilibrium shifts dramatically, with the β-furanose form becoming the predominant species. uoc.gr This shift is attributed to differences in how the solvents stabilize the different tautomers, with intramolecular hydrogen bonding in the β-D-fructofuranose tautomer being a significant factor in DMSO. uoc.gr

Studies using 13C NMR have investigated the tautomer distributions in various lower alcohols mixed with DMSO-d6. sci-hub.se These studies provide detailed insights into how the solvent environment modulates the relative proportions of the different fructose isomers. For instance, the concentration of β-furanose at equilibrium differs in methanol/DMSO-d6 compared to other alcohol mixtures. sci-hub.se The tautomeric composition is also affected by temperature, with an increase in temperature generally favoring the furanose forms. scispace.com

SolventPredominant TautomerApproximate Percentage of Predominant Tautomer
Water (D₂O) at 20°Cβ-D-Fructopyranose~68-70% nih.govwikipedia.org
Dimethyl Sulfoxide (DMSO)β-D-Fructofuranose~55% uoc.gr
Aqueous Ethanol (B145695)Furanose forms (α + β)~60% acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B1663816 D-Fructose CAS No. 7660-25-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
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InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1
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InChI Key

LKDRXBCSQODPBY-VRPWFDPXSA-N
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Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
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Isomeric SMILES

C1[C@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O
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Molecular Formula

C6H12O6
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Molecular Weight

180.16 g/mol
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Physical Description

Liquid, White solid; [ICSC] Colorless crystalline solid; [Sigma-Aldrich MSDS], WHITE CRYSTALS OR POWDER.
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Solubility

Solubility in water at 20 °C: good
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Color/Form

CLEAR COLORLESS LIQUID IN WATER, COLORLESS CRYSTALS OR AS A WHITE, CRYSTALLINE OR GRANULAR POWDER, White crystals

CAS No.

6347-01-9, 57-48-7, 7660-25-5
Record name D-Fructopyranose
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Advanced Structural Analysis and Conformational Studies of β D Fructopyranose

Spectroscopic Elucidation of Molecular Structure

High-resolution rotational spectroscopy is a powerful technique for the unambiguous identification of different molecular structures in the gas phase, avoiding influences from solvents or crystal packing forces. ehu.es This method has been successfully applied to investigate the conformational landscape of various monosaccharides by combining a chirped-pulse Fourier transform microwave (CP-FTMW) spectrometer with a laser ablation source to bring the non-volatile sugars into the gas phase. osu.edu

In the study of D-fructopyranose, rotational spectroscopy has been used to unveil its preferred conformations. semanticscholar.org The analysis of the rotational spectra allows for the determination of precise rotational constants for each observed conformer. These experimental constants serve as benchmarks for comparison with theoretical values calculated for different possible structures, enabling definitive identification. The primary factors governing the conformational behavior of sugars in the gas phase are often the anomeric effect and the formation of cooperative intramolecular hydrogen-bonding networks. osu.edu For β-D-fructopyranose, this analysis reveals the specific three-dimensional arrangements, such as the chair conformation of the pyranose ring and the orientation of the hydroxyl groups, that are most stable in an isolated environment. semanticscholar.org

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of a compound and is highly sensitive to its structural features. researchgate.net These two methods are complementary; vibrations that cause a change in the dipole moment are IR-active, while those that cause a change in polarizability are Raman-active. researchgate.net

The crystalline form of fructose (B13574) is naturally β-D-fructopyranose. researchgate.net The vibrational spectra of β-D-fructopyranose crystals have been recorded using both infrared (4000–400 cm⁻¹) and Raman (4000–20 cm⁻¹) spectroscopy. researchgate.netresearchgate.net These experimental spectra serve as a foundation for conducting a normal coordinate analysis, a computational method used to assign specific vibrational modes to the observed spectral bands. researchgate.netnih.gov

To perform this analysis, a force field—a set of parameters describing the potential energy of the molecule—is developed. For β-D-fructopyranose, a modified Urey-Bradley-Shimanoushi force field (mUBSFF) has been combined with an intermolecular potential energy function. researchgate.net This function accounts for van der Waals interactions, electrostatic terms, and explicit hydrogen bonding within the crystal lattice. researchgate.net The force field parameters are refined until a good agreement between the calculated vibrational frequencies and the experimentally observed frequencies is achieved. researchgate.net This process not only allows for an accurate interpretation of the vibrational spectra but also results in a reliable force field that can be transferred to study related molecules, such as fructo-oligomers. researchgate.net The potential energy distribution derived from these calculations shows that most vibrational modes are highly coupled. researchgate.net

Vibrational spectroscopy is sensitive enough to distinguish between anomers of a sugar. researchgate.net Careful examination of the IR and Raman spectra of α- and β-anomers reveals differences in band intensities and frequency shifts, particularly in the "fingerprint" region from 1500 to 700 cm⁻¹. researchgate.netresearchgate.net For pyranose derivatives, the region between 960-730 cm⁻¹ is often characteristic of the anomeric configuration. Specifically, α-anomers typically show an absorption band around 844 ± 8 cm⁻¹, while β-anomers exhibit a band at 891 ± 7 cm⁻¹. researchgate.net These spectral differences arise from the distinct vibrational modes associated with the different spatial arrangements of the atoms around the anomeric carbon (C-2 in fructose).

When crystalline β-D-fructopyranose is dissolved in a solvent like water, it undergoes mutarotation, a process where it interconverts into an equilibrium mixture of different tautomers (isomers that differ in the position of a proton and a double bond). nih.govresearchgate.net ¹H NMR spectroscopy is a primary tool for studying these dynamics and quantifying the composition of the mixture at equilibrium. nih.gov

The process begins exclusively with the β-pyranose form from the crystalline solid. researchgate.net In solution, this form equilibrates into other tautomers, including α-D-fructopyranose, β-D-fructofuranose, α-D-fructofuranose, and a small amount of the open-chain keto form. nih.gov By assigning the unique ¹H NMR resonance signals to each of these forms, researchers can track their concentrations over time to study the kinetics of mutarotation and determine the final equilibrium distribution. nih.govanu.edu.au

The mutarotation of the β-pyranose form to the furanose tautomers in deuterium (B1214612) oxide (D₂O) was found to have an activation energy of 62.6 kJ·mol⁻¹. nih.govsigmaaldrich.com At equilibrium at 20 °C, the β-D-fructopyranose form remains the most abundant species. nih.gov

Table 1: Tautomeric Distribution of D-Fructose at Equilibrium in D₂O at 20°C Data sourced from references nih.govresearchgate.net.

TautomerPercentage at Equilibrium (%)
β-D-Fructopyranose68.23
β-D-Fructofuranose22.35
α-D-Fructofuranose6.24
α-D-Fructopyranose2.67
Keto form0.50

This equilibrium composition is not significantly affected by changes in concentration or moderate acidification. nih.gov The ability to resolve and assign the signals for all five tautomers using ¹H NMR provides a powerful and relatively fast method for analyzing the complex structural dynamics of fructose in solution. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR Techniques for Relative Configuration and Conformation Determination of β-D-Fructopyranose Derivatives

The determination of the precise three-dimensional structure of β-D-fructopyranose derivatives in solution relies heavily on a suite of advanced Nuclear Magnetic Resonance (NMR) techniques. While one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of atoms, two-dimensional (2D) NMR experiments are indispensable for unambiguously establishing relative configuration and dominant conformations.

Key 2D NMR techniques employed in the study of β-D-fructopyranose derivatives include:

Correlation Spectroscopy (COSY): This experiment identifies scalar couplings between protons, typically those separated by two or three bonds (²JHH, ³JHH). For a fructopyranose ring, COSY spectra reveal the connectivity of the proton network, helping to trace the sequence of protons around the pyranose ring.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with their directly attached carbon atoms. It is fundamental for the unambiguous assignment of carbon resonances in the pyranose ring and any substituents.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the carbon skeleton and for establishing connections between the fructopyranose ring and any derivative groups.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space interactions between protons that are in close spatial proximity, regardless of their bonding connectivity. The intensity of NOE/ROE cross-peaks is inversely proportional to the distance between the protons, providing critical information for determining the relative stereochemistry and the preferred conformation of the pyranose ring (e.g., chair, boat, or skew forms). For instance, strong NOEs between axial protons on the same face of the ring can confirm a specific chair conformation.

By integrating the connectivity data from COSY and HMBC with the spatial proximity information from NOESY/ROESY, a comprehensive 3D model of the molecule in solution can be constructed.

Computer-Assisted Structure Elucidation (CASE) for Complex β-D-Fructopyranose Structures

For novel or structurally complex derivatives of β-D-fructopyranose, Computer-Assisted Structure Elucidation (CASE) systems serve as powerful tools to accelerate and improve the accuracy of structural determination. researchgate.netnih.govacdlabs.com These expert systems utilize spectroscopic data, primarily from 1D and 2D NMR, to generate a list of all possible molecular structures that are consistent with the experimental evidence. technologynetworks.com

The general workflow for using a CASE system involves:

Data Input: High-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data are imported into the software. The molecular formula, determined by mass spectrometry, is also provided.

Structure Generation: The CASE algorithm analyzes the correlations in the NMR spectra to generate a set of all possible constitutional isomers. For example, HMBC correlations are used to establish the connectivity of the carbon framework.

Structure Filtering and Ranking: The generated structures are then ranked based on how well they fit the experimental data. technologynetworks.com This ranking process often involves comparing predicted NMR chemical shifts for each candidate structure with the experimental values. The prediction of these shifts is frequently accomplished using empirical algorithms or, for higher accuracy, through quantum mechanical calculations such as Density Functional Theory (DFT). technologynetworks.com

CASE programs can handle ambiguities in data and can propose structures that might be overlooked by manual interpretation, thus providing an unbiased and comprehensive analysis for complex molecules containing a β-D-fructopyranose core. acdlabs.comtechnologynetworks.com

**2.2. X-ray Crystallography and Solid-State Structural Determination

X-ray Crystallography and Solid-State Structural Determination

Crystal and Molecular Structure Analysis of β-D-Fructopyranose Derivatives

X-ray crystallography provides the most definitive information regarding the molecular structure of compounds in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. Several derivatives of β-D-fructopyranose have been analyzed using this technique, revealing how substitutions on the pyranose ring influence its conformation.

For instance, the crystal structure of 2,3:4,5-di-O-isopropylidene-1-O-methyl-β-D-fructopyranose shows that the presence of two fused five-membered isopropylidene rings constrains the six-membered pyranose ring into a ³S(O) conformation. nih.gov Similarly, studies on sulfated isopropylidene derivatives have shown that the pyranose ring in salts of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose 1-sulfate adopts a ²S(O) twist-boat conformation. nih.govresearchgate.net However, upon hydrolysis of one of the isopropylidene groups, the resulting 2,3-O-isopropylidene-β-D-fructopyranose 1-sulfate derivative relaxes into a slightly distorted chair conformation (⁴C₁). nih.govresearchgate.net

These studies demonstrate that derivatization can significantly alter the preferred conformation of the fructopyranose ring, shifting it away from the typical chair form to various boat and skew conformations.

β-D-Fructopyranose DerivativeCrystal SystemSpace GroupPyranose Ring Conformation
2,3:4,5-di-O-isopropylidene-1-O-methyl-β-D-fructopyranoseOrthorhombicP2₁2₁2₁³S(O)
Ammonium 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose 1-sulfateOrthorhombicP2₁2₁2₁²S(O) (Twist Boat)
Potassium 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose 1-sulfateOrthorhombicP2₁2₁2₁²S(O) (Twist Boat)
Ammonium 2,3-O-isopropylidene-β-D-fructopyranose 1-sulfateOrthorhombicP2₁2₁2₁⁴C₁ (Distorted Chair)

High-Pressure Structural Investigations using Spectroscopy and Diffraction Techniques

The application of high pressure to molecular crystals can induce significant changes in their structure, leading to phase transitions, altered intermolecular interactions, and conformational modifications. Techniques such as high-pressure X-ray diffraction and Raman spectroscopy are used to study these pressure-induced phenomena. For example, studies on various molecular systems have shown that pressure can cause discontinuous changes in unit cell parameters and molecular arrangements. aps.org In complex biomolecules, high pressure can affect conformational states and molecular packing. nih.gov

While these high-pressure techniques are well-established for investigating the solid-state behavior of various organic and inorganic compounds, a detailed review of the scientific literature indicates a lack of specific high-pressure structural studies focused on β-D-fructopyranose or its simple derivatives. Such investigations could, in the future, provide valuable insights into the compressibility and conformational stability of the pyranose ring under extreme conditions.

**2.3. Theoretical and Computational Conformational Analysis

Theoretical and Computational Conformational Analysis

Ab Initio and Density Functional Theory (DFT) Calculations for Conformer Stability

Theoretical and computational chemistry methods, particularly ab initio and Density Functional Theory (DFT) calculations, are invaluable for exploring the conformational landscape of flexible molecules like β-D-fructopyranose. These methods are used to calculate the potential energy surface of the molecule, allowing for the identification of stable conformers (energy minima) and the transition states that connect them.

Computational studies on monosaccharides, including analogues of fructose, typically involve:

Conformational Search: Identifying all possible ring conformations (e.g., chairs, boats, and skew/twist-boat forms) and rotamers of substituent groups (e.g., hydroxymethyl group).

Geometry Optimization: Optimizing the geometry of each potential conformer to find its lowest energy structure. This is commonly performed using DFT methods, such as the B3LYP functional, with a suitable basis set like 6-311++G**.

Energy Calculation: Calculating the relative electronic energies and Gibbs free energies of all optimized conformers to determine their relative populations at a given temperature.

Conformation TypeRelative StabilityKey Influencing Factors
Chair (e.g., ⁴C₁)Most Stable (Global Minimum)Minimized steric hindrance and favorable hydrogen bonding.
Twist-Boat (e.g., ²S(O))Less StableHigher torsional strain compared to chair forms.

Stereoelectronic Effects in β D Fructopyranose Systems

Investigation of Anomeric Effects

The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that describes the tendency of an electronegative substituent at the anomeric carbon (C-2 in fructopyranose) to adopt an axial orientation, in contradiction to predictions based on steric hindrance. In β-D-fructopyranose, the anomeric carbon is substituted by both a hydroxymethyl group (-CH₂OH) and a hydroxyl group (-OH). The anomeric effect in this system involves the interaction between the lone pairs of the endocyclic ring oxygen (O-6) and the antibonding orbital of the C2-O2 bond.

Stereoelectronic Stabilization Mechanisms and Energetics

The stabilization afforded by the anomeric effect is a key determinant of the conformational stability of β-D-fructopyranose. In the gas phase, experimental and computational studies have revealed that β-D-fructopyranose is conformationally "locked" into a single, dominant ²C₅ chair conformation. This remarkable stability is attributed to a cooperative network of intramolecular hydrogen bonds, further enhanced by the stabilizing influence of both endo- and exo-anomeric effects. Breaking even a single one of these intramolecular hydrogen bonds can destabilize the molecule by more than 10 kJ/mol.

The anomeric effect, in general for sugars, is estimated to provide a stabilization energy of approximately 4–8 kJ/mol. This stabilization arises from the delocalization of electron density from a donor orbital (a lone pair on the ring oxygen) to an acceptor orbital (the antibonding σ* orbital of the anomeric substituent). This interaction is maximized when the orbitals have an anti-periplanar arrangement, a condition met in the axial configuration.

While specific energetic values for the anomeric effect in β-D-fructopyranose are not extensively documented in isolation, computational methods like Natural Bond Orbital (NBO) analysis are employed to quantify these interactions in related systems. For instance, in α-anomers of other pyranoses, the n → σ* interaction responsible for the anomeric effect can be quantified to be around 13.5 kcal/mol.

Table 1: Estimated Energetic Contribution of Anomeric Effect in Pyranose Systems

Interaction Type Estimated Stabilization Energy (kJ/mol) Key Feature
Anomeric Effect 4 - 8 Preference for axial substituent

Influence on Conformational Preferences in Pyranose Rings

The anomeric effect exerts a significant influence on the conformational equilibrium of the pyranose ring. While steric considerations would favor the equatorial position for bulky substituents to minimize 1,3-diaxial interactions, the anomeric effect can override these steric penalties, favoring an axial orientation for electronegative groups.

Underlying Dipolar Basis and Hyperconjugation

Two primary models are used to explain the physical origins of the anomeric effect: the dipole minimization model and the hyperconjugation model. masterorganicchemistry.comwikipedia.org

Dipole Minimization: This electrostatic model posits that in the equatorial conformer, the dipole moments associated with the ring heteroatom and the electronegative substituent at the anomeric carbon are partially aligned, leading to a repulsive interaction that destabilizes this arrangement. In the axial conformer, these dipoles are more opposed, resulting in a lower energy and more stable state. masterorganicchemistry.com

Both models contribute to a comprehensive understanding of the anomeric effect, with hyperconjugation often considered the dominant contributor to the observed stabilization. nih.gov

Exo-Anomeric and Reverse Anomeric Effects in β-D-Fructopyranose Derivatives

Beyond the classical (endo-anomeric) effect, other related stereoelectronic interactions, namely the exo-anomeric and reverse anomeric effects, are pertinent to the structure and behavior of β-D-fructopyranose derivatives.

The reverse anomeric effect is a phenomenon observed when the substituent at the anomeric carbon is positively charged or highly electropositive, such as a pyridinium (B92312) or an aminium group. masterorganicchemistry.com In such cases, the substituent shows a preference for the equatorial position, which is counter to the classical anomeric effect. masterorganicchemistry.com This preference is attributed to electrostatic interactions; the repulsion between the positive charge on the substituent and the partial positive charge on the ring oxygen (due to induction) destabilizes the axial conformation. While extensively studied in derivatives like 2-iminoaldoses, where intramolecular hydrogen bonding can also play a crucial role in stabilizing the equatorial anomer, its direct application to β-D-fructopyranose derivatives would depend on the specific nature of the anomeric substituent. For instance, derivatives with nitrogen-containing functionalities at or near the anomeric center could potentially exhibit this effect.

Table 2: Comparison of Anomeric Effects

Effect Description Primary Driving Force Consequence
Endo-Anomeric Axial preference of electronegative substituent at C2. Hyperconjugation (n_O(endo) → σ*_C-X) Ring conformation stability.
Exo-Anomeric Preferred rotamer of the aglycone in glycosides. Hyperconjugation (n_O(exo) → σ*_C-O(endo)) Dictates oligosaccharide shape.

Stereochemical Control and Reactivity Modulation through Anomeric Effects

Stereoelectronic effects, particularly the anomeric effect, are not merely static determinants of conformation but also dynamic factors that control the reactivity and stereochemical outcome of reactions at the anomeric center. This is especially critical in glycosylation reactions, the process of forming glycosidic bonds to create oligosaccharides and glycoconjugates.

The stereoselectivity of a glycosylation reaction (i.e., the preferential formation of an α- or β-glycoside) is heavily influenced by the stability of the transition states leading to the different products. The anomeric effect can stabilize the transition state leading to the formation of the axial glycoside (the α-anomer in many aldopyranosides). In the context of fructose (B13574), this would influence the formation of α- or β-fructosides.

The reactivity of the anomeric center is also modulated by these effects. The electron-donating hyperconjugative interaction of the anomeric effect increases the electron density at the anomeric carbon, but also affects the stability of potential carbocation intermediates (fructosyl cations) formed during glycosylation reactions. A developing positive charge at the anomeric carbon is stabilized by the delocalization of the lone pair electrons from the ring oxygen, a stereoelectronic effect that is geometrically favored in specific conformations.

Furthermore, protecting groups on the sugar molecule can exert their own stereoelectronic influences, which can either reinforce or counteract the inherent anomeric effects, providing a powerful tool for chemists to control the outcome of glycosylation reactions. By carefully selecting protecting groups and reaction conditions, it is possible to manipulate the electronic environment of the reacting center and steer the reaction towards the desired stereoisomer. nih.govnih.gov

Advanced Synthetic Methodologies and Derivatization of β D Fructopyranose

Chemical Synthesis Strategies

The unique structural features of β-D-fructopyranose, particularly the presence of a sterically hindered anomeric center and multiple hydroxyl groups, present distinct challenges and opportunities in its chemical synthesis and derivatization. Advanced methodologies have been developed to control stereochemistry and achieve regioselective modifications, enabling the synthesis of complex structures and novel analogues.

The stereoselective formation of the glycosidic bond is a cornerstone of carbohydrate chemistry. Efficient chemical glycosylation requires careful tuning of the protecting groups on the glycosyl donor and acceptor, as well as the choice of catalyst, solvent, and temperature frontiersin.org. In the context of fructose (B13574), achieving high stereoselectivity can be challenging.

Catalytic methods have been developed to control the anomeric outcome of glycosylation reactions. For instance, the catalytic, stereoselective glycosylation-spiroketalization of 3,4,5-Tri-O-benzyl-β-D-fructopyranose has been reported to generate specific di-D-fructopyranose dianhydrides crossref.orgresearchgate.net. The choice of protecting groups on the glycosyl donor can significantly influence the stereochemical outcome. Participating protecting groups at the C-2 position are often used to direct the formation of 1,2-trans glycosides nih.gov. For example, certain ester groups can form an intermediate dioxolenium ion, shielding one face of the molecule and leading to nucleophilic attack from the opposite face, thus ensuring high stereoselectivity nih.gov.

Recent advances have explored novel catalysts and leaving groups to enhance stereocontrol. Jacobsen's group reported the use of tailored bis-thiourea catalysts for the activation of glycosyl diphenyl phosphate (B84403) donors, achieving excellent yields and β-anomeric stereoselectivity frontiersin.orgnih.gov. Another approach involves using fused ring systems to lock the conformation of the glycosyl donor; for example, an eight-membered xylylene fused ring protecting the C-2 and C-3 hydroxyl groups has been used to promote the formation of 1,2-trans-β-glycosides nih.gov.

Glycosyl Donor TypeCatalyst/PromoterPredominant StereoselectivityReference
Glycosyl Diphenyl PhosphateBis-thiourea catalystβ-selective frontiersin.orgnih.gov
α-TrichloroacetimidatePyrrylium catalyst (H₃Pypy)β-selective frontiersin.orgnih.gov
2,3-O-Xylylene protected donorThiophilic promotersβ-selective nih.gov
Per-O-benzylated glucopyranosyl chlorideUrea derivative / K₂CO₃α-selective frontiersin.orgnih.gov

Di-D-fructose dianhydrides (DFAs) are a family of stereoisomeric spiro-tricyclic disaccharides formed from the condensation of two D-fructose molecules nih.govresearchgate.net. These compounds are generated through thermal or acidic activation of fructose-rich materials nih.gov.

The primary chemical route to DFAs involves the acid-catalyzed dehydration of fructose nih.gov. The accepted mechanism begins with the protonation of a fructose molecule, which leads to the formation of a fructosyl oxacarbenium cation nih.gov. This reactive intermediate then undergoes in situ glycosylation by reacting with a hydroxyl group of a second fructose molecule, forming a transient keto-disaccharide nih.gov.

Following the initial glycosylation, the process concludes with an intramolecular spiroketalization to form the stable tricyclic core of the DFA nih.gov. This final ring-closing step is a reversible process. Consequently, the relative proportions of the different DFA isomers in the final mixture are governed by a balance between kinetic and thermodynamic control, influenced by reaction conditions such as time, temperature, acid strength, and initial fructose concentration nih.gov. Up to five distinct mono- and di-spiroketalic tricyclic cores have been identified from the acid-catalyzed dimerization of this compound nih.gov.

While direct acid-catalyzed dimerization of unprotected fructose yields complex mixtures of DFA isomers, the use of protecting groups on the fructose precursor can exert significant stereochemical control nih.gov. By introducing specific protecting groups, chemists can create a predictable conformational bias in the fructose monomer, which in turn directs the stereochemical outcome of the spiroketalization reaction nih.gov.

The strategy relies on limiting the conformational flexibility of the fructose ring. For example, the insertion of a cyclic acetal, such as an o-xylylene group, across a diol segment can control the stereochemistry during spirocyclization nih.gov. It has been observed that in α-configured fructose rings, the hydroxyl groups at C-3 and C-4 tend to adopt a diaxial orientation, whereas in β-configured rings, they prefer a diequatorial arrangement nih.gov. By protecting this segment with a rigid cyclic group, the conformation is locked, thereby directing the approach of the second fructose unit and the subsequent spiroketalization to yield a specific DFA isomer nih.gov. Similarly, protecting groups at O-4 and O-5 can preserve the pyranose ring form during the reaction and stereodirect the formation of β-anomeric linkages nih.gov.

The regioselective protection of the multiple hydroxyl groups of β-D-fructopyranose is essential for its use as a building block in complex oligosaccharide synthesis. Various strategies have been developed to selectively mask all but one or two hydroxyl groups, allowing for precise chemical modifications at the desired positions.

Acetal protecting groups, particularly isopropylidene ketals, are commonly used. This compound can be converted into 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose in high yield nih.gov. This derivative has only one free hydroxyl group at the C-1 position, making it a valuable intermediate. The differential stability of ketal groups allows for selective deprotection; for instance, the 4,5-O-isopropylidene group can be selectively removed under specific acidic conditions nih.govnih.gov. The synthesis of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose 1-sulfate has been achieved by treating the corresponding di-isopropylidene fructose derivative with a pyridine-sulfur trioxide complex nih.gov.

The choice of protecting group can also influence the reactivity of the sugar. The armed/disarmed concept, which relates to the electron-donating or -withdrawing nature of protecting groups, allows for sequential glycosylation reactions without intermediate isolation researchgate.net.

Protecting GroupReagentsPosition(s) ProtectedResulting DerivativeReference
Isopropylidene (Ketal)Acetone, Acid Catalyst2,3 and 4,52,3:4,5-di-O-isopropylidene-β-D-fructopyranose nih.gov
Benzyl (Ether)Benzyl bromide, Base (e.g., NaH)Varies (e.g., 3,4,5)3,4,5-Tri-O-benzyl-β-D-fructopyranose crossref.orgresearchgate.net
Sulfate (Ester)Pyridine-sulfur trioxide12,3:4,5-di-O-isopropylidene-β-D-fructopyranose 1-sulfate nih.gov
Acetate (Ester)Acetic anhydride, PyridineVariesPer-O-acetylated fructose

The design and synthesis of pseudo-natural products (pseudo-NPs) is an emerging strategy in chemical biology and drug discovery to explore novel chemical space while retaining biological relevance whiterose.ac.uk. This approach involves combining fragments from different natural products to create new molecular scaffolds that are not found in nature whiterose.ac.uk. A key principle is the use of complexity-generating reactions to combine chiral NP fragments, leading to new three-dimensional structures whiterose.ac.uk.

In the context of β-D-fructopyranose, the design of a pseudo-analogue would involve replacing or modifying the core pyranose ring or its substituents while aiming to mimic its spatial and electronic properties. For example, the oxygen atom in the pyranose ring could be replaced with a methylene group to create a carbasugar analogue. The synthesis of such analogues often requires multi-step, innovative synthetic methodologies to construct the novel scaffold whiterose.ac.uk.

The goal is to create molecules that may interact with biological targets of the parent sugar, such as transporters or enzymes, but with altered affinity, selectivity, or metabolic stability nih.govnih.gov. For instance, a series of fructopyranoside and fructofuranoside analogues have been synthesized to probe the binding-site requirements of the fructose transporter GLUT5 nih.gov. The synthesis of these analogues allows for structure-activity relationship studies, which can guide the development of more potent and selective agents nih.gov. The synthesis of a pseudo-β-DL-fructopyranose might involve a key step such as an enantioselective cycloaddition to build the core carbocyclic ring with the correct stereochemistry, followed by functional group manipulations to install the hydroxyl groups in a pattern mimicking the natural sugar whiterose.ac.uk.

Application in Heterocyclic Compound Synthesis (e.g., Topiramate Analogues)

β-D-Fructopyranose, particularly in its protected form as 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose, serves as a versatile chiral starting material for the synthesis of complex heterocyclic compounds. researchgate.netgoogle.com This derivative is notably the precursor for the anticonvulsant drug Topiramate. arkat-usa.orgnih.gov Researchers have utilized this starting material to synthesize a variety of novel heterocyclic analogues of topiramate to explore their potential therapeutic activities and to better understand the drug's mechanism of action. researchgate.netarkat-usa.org

The synthesis process often involves functionalizing the C-1 position of the protected fructose derivative to build different heterocyclic rings. arkat-usa.org For instance, a set of heterocyclic analogues, including those containing oxadiazole rings, have been efficiently synthesized. arkat-usa.org The synthesis of topiramate itself involves reacting 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose with sulfamoyl chloride or through a multi-step process involving a chlorosulfate intermediate. google.comnih.gov The investigation into oxidative metabolites of topiramate has also led to the synthesis of various hydroxylated derivatives from the same this compound precursor. nih.gov

A key aspect of these syntheses is the conformational analysis of the resulting molecules. Spectroscopic studies have confirmed that in many of these topiramate analogues, the carbohydrate ring maintains a twist-boat conformation, which is believed to be a requirement for biological activity. researchgate.netarkat-usa.org

Table 1: Examples of Heterocyclic Analogues Synthesized from β-D-Fructopyranose Derivatives
Starting MaterialTarget Compound ClassKey Synthetic StepSignificance/FindingReference
2,3:4,5-di-O-isopropylidene-β-D-fructopyranoseTopiramateReaction with sulfamoylating agentsEstablished route to a commercial anticonvulsant drug. google.comnih.gov
2,3:4,5-di-O-isopropylidene-β-D-fructopyranoseHeterocyclic Topiramate Analogues (e.g., oxadiazoles)Functionalization at C-1 to form heterocyclesCreated novel compounds that maintain the required twist-boat conformation for potential biological activity. researchgate.netarkat-usa.org
This compoundMonohydroxylated metabolites of TopiramateMulti-step synthesis involving protection, benzylation, transacetalization, and sulfamoylationSynthesized to corroborate the structures of metabolites found in vivo. nih.gov
2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranoseTopiramate AzidosulfateReaction with a chlorosulfate intermediate followed by an azideSynthesis of a key intermediate and reference impurity standard for Topiramate. nih.gov

Enzymatic Biotransformations and Chemoenzymatic Synthesis

Enzymatic Phosphorylation and Dephosphorylation of Fructose Derivatives

Enzymatic phosphorylation and dephosphorylation are critical reactions in cellular metabolism and have been harnessed for the synthesis of fructose derivatives. The primary enzymes involved in the phosphorylation of fructose derivatives are phosphofructokinases (PFK), which catalyze the transfer of a phosphate group from ATP. youtube.com Specifically, phosphofructokinase facilitates the phosphorylation of fructose 6-phosphate to produce fructose 1,6-bisphosphate, a key step in glycolysis. youtube.comdrugbank.com The activity of this enzyme is highly regulated by cellular energy levels; high concentrations of ATP act as an inhibitor. youtube.com

The reverse reaction, dephosphorylation, is catalyzed by phosphatases. For example, fructose 1,6-bisphosphatase hydrolyzes fructose 1,6-bisphosphate back to fructose 6-phosphate, a crucial regulatory point in gluconeogenesis. almerja.com Another important derivative, fructose 2,6-bisphosphate, is synthesized from fructose 6-phosphate and ATP by the enzyme fructose-6-P,2-kinase and is degraded by fructose-2,6-bisphosphatase. nih.gov The activities of these kinases and phosphatases can themselves be controlled by phosphorylation and dephosphorylation, allowing for intricate metabolic regulation. nih.govnih.gov Enzymatic processes have been developed for the production of fructose from precursors like sucrose (B13894), involving steps catalyzed by enzymes such as sucrose phosphorylase, phosphoglucomutase (PGM), phosphoglucoisomerase (PGI), and fructose 6-phosphate phosphatase (F6PP). google.com

Table 2: Key Enzymes in the Phosphorylation and Dephosphorylation of Fructose Derivatives
EnzymeReaction TypeSubstrateProductMetabolic PathwayReference
Phosphofructokinase-1 (PFK-1)PhosphorylationFructose 6-phosphateFructose 1,6-bisphosphateGlycolysis youtube.com
Fructose 1,6-bisphosphataseDephosphorylationFructose 1,6-bisphosphateFructose 6-phosphateGluconeogenesis almerja.com
Fructose-6-P,2-kinasePhosphorylationFructose 6-phosphateFructose 2,6-bisphosphateMetabolic Regulation nih.gov
Fructose-2,6-bisphosphataseDephosphorylationFructose 2,6-bisphosphateFructose 6-phosphateMetabolic Regulation nih.gov
Fructose 6-phosphate phosphatase (F6PP)DephosphorylationFructose 6-phosphateFructoseFructose Production google.com

Ketose 3-Epimerase Catalysis for Epimerization Reactions (e.g., this compound to D-Allulose)

D-Allulose (also known as D-psicose) is a rare sugar and a C-3 epimer of this compound, valued as a low-calorie sweetener. scirp.orgresearchgate.net Its production is primarily achieved through the enzymatic epimerization of this compound, a widely available and abundant ketose. nih.gov This bioconversion is catalyzed by a class of enzymes known as D-ketose 3-epimerases (DKEase). scirp.orgresearchgate.net Specific enzymes used for this purpose include D-allulose 3-epimerase (DAE) and D-tagatose 3-epimerase (DTEase), which can both convert this compound into D-allulose. nih.gov

The reaction is a reversible equilibrium at the C-3 position of the fructose molecule. scirp.orgresearchgate.net While the theoretical equilibrium ratio of D-allulose to this compound is 1:1, the actual conversion yields are often lower, typically below 40%, which presents a challenge for industrial production. scirp.orgnih.gov Research has focused on discovering and engineering more efficient and thermostable epimerases from various microbial sources, such as Ruminiclostridium papyrosolvens and Agrobacterium tumefaciens, to improve yields. nih.gov For example, a DAE from R. papyrosolvens was able to produce approximately 149.5 g/L of D-allulose from a 500 g/L this compound solution. nih.gov The optimal conditions for these enzymes vary, but they often require metal ions like Co²⁺ as cofactors and operate at temperatures between 50-60°C and a pH around 7.5. nih.gov

Table 3: Performance of D-Allulose 3-Epimerases (DAEs) from Different Microbial Sources
Enzyme Source OrganismOptimal pHOptimal Temperature (°C)CofactorConversion Ratio (D-Allulose:this compound)Reference
Ruminiclostridium papyrosolvens7.560Co²⁺29.9:70.1 nih.gov
Agrobacterium tumefaciensN/AN/AN/AN/A nih.gov
Clostridium cellulolyticumN/AN/AN/AN/A nih.gov
Desmospora sp. 8437N/AN/AN/AN/A nih.gov

N/A: Data not available in the provided search results.

β-Fructofuranosidase and Related Glycosidases in Stereoselective Synthesis

β-Fructofuranosidases (EC 3.2.1.26) are enzymes that catalyze the hydrolysis of the terminal non-reducing fructofuranosyl residues in substrates like sucrose. mdpi.com Beyond their hydrolytic activity, these enzymes are valuable catalysts in stereoselective synthesis due to their ability to perform transfructosylation reactions. mdpi.comrsc.org In this process, the fructosyl moiety from a donor substrate (typically sucrose) is transferred to an acceptor molecule other than water, forming a new glycosidic bond. rsc.org

This transfructosylation capability is exploited for the synthesis of fructooligosaccharides (FOS), which are short-chain carbohydrates with prebiotic properties. mdpi.com Depending on the enzyme's specificity and the acceptor molecule, different types of FOS can be synthesized, including:

Inulin-type (¹F-FOS): Containing β-(2-1)-linked fructose units (e.g., 1-kestose). mdpi.com

Levan-type (⁶F-FOS): Containing β-(2-6)-linked fructose units (e.g., 6-kestose). mdpi.com

Neo-type (⁶G-FOS): Where a fructose is linked via a β-(2-6) bond to the glucose moiety of sucrose (e.g., neokestose). mdpi.com

The β-fructofuranosidase from the yeast Rhodotorula dairenensis, for example, can produce a mixture of all three FOS series. mdpi.com Similarly, these enzymes can transfer fructose to non-carbohydrate acceptors. The synthesis of methyl β-D-fructoside from sucrose and methanol has been demonstrated using β-fructofuranosidase from Saccharomyces cerevisiae. nih.govresearchgate.net The selectivity and yield of these reactions are highly dependent on factors such as pH, temperature, and the concentration of the acceptor molecule. For instance, in the synthesis of methyl fructoside, conducting the reaction at a lower temperature (4°C) minimized the subsequent hydrolysis of the desired product. nih.govresearchgate.net The broad acceptor flexibility of some β-fructofuranosidases makes them valuable tools for producing novel glycosylated compounds. mdpi.com

Compound Index

Table 4: List of Chemical Compounds Mentioned
Compound Name
β-D-Fructopyranose
2,3:4,5-di-O-isopropylidene-β-D-fructopyranose
Topiramate
Topiramate Azidosulfate
ATP (Adenosine triphosphate)
Fructose 6-phosphate
Fructose 1,6-bisphosphate
Fructose 2,6-bisphosphate
This compound
D-Allulose (D-psicose)
D-Tagatose
Sucrose
1-kestose (B104855)
6-kestose
Neokestose
Methyl β-D-fructoside
Methanol
Glucose
Sulfamoyl chloride
Chlorosulfonyl isocyanate
Ammonia

Biochemical Pathways and Enzymatic Transformations Involving β D Fructopyranose

Fructose (B13574) Phosphorylation Pathways

For fructose to be utilized in cellular metabolism, it must first be phosphorylated, a process that traps the sugar inside the cell. This initial step is catalyzed by two main enzymes, fructokinase and hexokinase, which exhibit different affinities, tissue distributions, and produce distinct phosphorylated products.

The primary mechanism for fructose phosphorylation is facilitated by fructokinase (also known as ketohexokinase, KHK). pharmacy180.comnih.gov Fructokinase is predominantly found in the liver, kidney, and small intestinal mucosa. pharmacy180.com It catalyzes the phosphorylation of fructose at the first carbon position, converting it to fructose-1-phosphate (B91348) (F1P) using adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor. pharmacy180.comnih.gov Fructokinase has a high affinity (a low Michaelis constant, Km) and a high maximal velocity (Vmax) for fructose, allowing it to rapidly phosphorylate fructose as it enters the cell. pharmacy180.comwikipedia.org This efficiency ensures that most dietary fructose is processed in the liver. wikipedia.org

Hexokinase, the enzyme responsible for phosphorylating glucose in most body cells, can also phosphorylate fructose to produce fructose-6-phosphate (B1210287) (F6P), an intermediate in glycolysis. nih.govwikipedia.orgyoutube.com However, hexokinase has a much lower affinity (a high Km) for fructose compared to glucose. pharmacy180.comnih.gov Consequently, unless intracellular fructose concentrations are unusually high, the presence of saturating levels of glucose means that hexokinase plays a minor role in fructose metabolism in most tissues. pharmacy180.comquora.com In tissues like adipose and muscle, fructose that enters the cells is phosphorylated by hexokinase. nih.govwikipedia.org

Table 1: Comparison of Fructokinase and Hexokinase in Fructose Metabolism
CharacteristicFructokinase (Ketohexokinase)Hexokinase
Primary ProductFructose-1-PhosphateFructose-6-Phosphate
Primary Tissue LocationLiver, Kidney, Small Intestine pharmacy180.comMost tissues, including muscle and adipose tissue nih.govwikipedia.org
Affinity for Fructose (Km)High affinity (Low Km, ~0.5 mM) wikipedia.orgLow affinity (High Km, ~12 mM for Hexokinase IV) nih.govwikipedia.org
Metabolic SignificancePrimary pathway for dietary fructose metabolism pharmacy180.comMinor pathway, significant only at high fructose concentrations or in certain tissues pharmacy180.comnih.gov

The phosphorylation of fructose yields two distinct molecules whose metabolic fates diverge significantly.

Fructose-1-Phosphate (F1P): Formed predominantly in the liver by fructokinase, F1P is the main product of initial fructose metabolism. wikipedia.orgtaylorandfrancis.com It serves as the substrate for the next key enzyme in the pathway, aldolase (B8822740) B. wikipedia.org The accumulation of F1P is a critical feature of this pathway; because fructokinase activity is rapid and not subject to feedback inhibition by ATP, high fructose loads can lead to a significant and rapid trapping of inorganic phosphate, potentially depleting cellular ATP levels. pharmacy180.comwikipedia.org F1P is then cleaved by aldolase B into two three-carbon molecules: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. pharmacy180.comwikipedia.org These products are further metabolized to enter central carbon pathways. wikipedia.org

Fructose-6-Phosphate (F6P): This molecule is produced when fructose is phosphorylated by hexokinase. nih.govwikipedia.org As F6P is a direct intermediate in the glycolytic pathway, its formation allows fructose to merge with glucose metabolism. youtube.comwikipedia.org F6P can be further phosphorylated by phosphofructokinase-1 to form fructose-1,6-bisphosphate, which then proceeds through the remaining steps of glycolysis. wikipedia.orgtaylorandfrancis.com Alternatively, F6P can be converted back to glucose-6-phosphate by phosphoglucose (B3042753) isomerase, which can then enter other pathways like the pentose (B10789219) phosphate pathway or be used for glycogen (B147801) synthesis. youtube.com

Intermediates in Central Carbon Metabolism

The triose phosphates generated from the cleavage of F1P serve as key intermediates that link fructose metabolism to the central pathways of carbon metabolism, namely glycolysis and the pentose phosphate pathway.

The products of F1P cleavage, DHAP and glyceraldehyde, are efficiently integrated into glycolysis. DHAP is a direct glycolytic intermediate and can be isomerized to glyceraldehyde-3-phosphate (G3P) by the enzyme triosephosphate isomerase. nih.govwikipedia.org The glyceraldehyde produced must first be phosphorylated to G3P by triose kinase, utilizing another molecule of ATP. nih.govwikipedia.org Both molecules of G3P can then proceed through the payoff phase of glycolysis to be converted to pyruvate, or they can be used as substrates for gluconeogenesis to synthesize glucose. minams.edu.pk

A crucial aspect of this integration is that the entry of fructose-derived triose phosphates into glycolysis bypasses the main rate-limiting step of the pathway, which is catalyzed by phosphofructokinase-1. pharmacy180.comgssiweb.orgnih.gov This allows for a more rapid flux of carbons from fructose through the lower part of glycolysis compared to glucose. pharmacy180.com

Fructose metabolism also provides substrates for the Pentose Phosphate Pathway (PPP) . Fructose-6-phosphate, formed by hexokinase, can be converted to glucose-6-phosphate, the entry point for the oxidative branch of the PPP. researchgate.net Additionally, the intermediates F6P and G3P from fructose metabolism are substrates for the non-oxidative branch of the PPP, which is catalyzed by transketolase and transaldolase. researchgate.netnih.gov This connection allows fructose carbons to be used for the synthesis of ribose-5-phosphate (B1218738) (a precursor for nucleotides) and NADPH (a key reducing agent for biosynthetic reactions and antioxidant defense). minams.edu.pkresearchgate.net

Table 2: Fructose-Derived Intermediates and Their Entry into Central Pathways
IntermediateGenerating EnzymeIntegrating Pathway(s)Key Integrating Enzyme(s)
Fructose-6-PhosphateHexokinaseGlycolysis, Pentose Phosphate Pathway (Oxidative & Non-Oxidative)Phosphofructokinase-1, Phosphoglucose Isomerase, Transketolase
Dihydroxyacetone Phosphate (DHAP)Aldolase BGlycolysis, GluconeogenesisTriosephosphate Isomerase
Glyceraldehyde-3-Phosphate (G3P)Triose Kinase (from Glyceraldehyde)Glycolysis, Gluconeogenesis, Pentose Phosphate Pathway (Non-Oxidative)Glyceraldehyde-3-Phosphate Dehydrogenase, Transketolase, Transaldolase

Biochemical Consequences of Inherited Metabolic Disorders Affecting Fructose Pathways

Inherited defects in the enzymes responsible for fructose metabolism can lead to significant metabolic disorders. The clinical severity of these conditions depends on which enzyme is deficient and where the metabolic pathway is blocked. The two primary inherited disorders of fructose metabolism are Essential Fructosuria and Hereditary Fructose Intolerance (HFI).

Essential Fructosuria:

This is a benign, asymptomatic condition caused by a deficiency of the enzyme ketohexokinase (fructokinase) . metabolicsupportuk.orgwikipedia.org The inheritance pattern is autosomal recessive. msdmanuals.com Due to the lack of fructokinase, ingested fructose is not phosphorylated to fructose-1-phosphate in the liver. wikipedia.org

Biochemical Consequences:

Since fructose cannot be trapped within the hepatocytes, it accumulates in the blood (fructosemia) and is subsequently excreted in the urine (fructosuria). metabolicsupportuk.orgvedantu.com

The condition is typically discovered accidentally during a routine urine test that detects reducing sugars. metabolicsupportuk.orgwikipedia.org

There are no toxic metabolite accumulations, and individuals are generally asymptomatic and require no treatment. wikipedia.org Fructose can be slowly metabolized in other tissues by hexokinase or excreted unchanged. wikipedia.org

Hereditary Fructose Intolerance (HFI):

HFI is a serious, autosomal recessive disorder caused by a deficiency of the enzyme aldolase B . wikipedia.orgnih.gov This enzyme is responsible for cleaving fructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. nih.govwikipedia.org When aldolase B is deficient, the ingestion of fructose, sucrose (B13894), or sorbitol leads to a toxic accumulation of its substrate, fructose-1-phosphate (F1P), primarily in the liver, kidneys, and small intestine. medlineplus.govgutnliver.org

Biochemical Consequences of F1P Accumulation:

ATP Depletion and Phosphate Sequestration: The rapid phosphorylation of fructose to F1P by fructokinase consumes large amounts of ATP. The accumulated F1P traps inorganic phosphate (Pi) in a form that cannot be readily regenerated into ATP. nih.govwikipedia.org This severe depletion of cellular ATP and Pi has widespread metabolic effects. nih.govthemedicalbiochemistrypage.org

Inhibition of Glycogenolysis: The lack of available inorganic phosphate impairs the function of glycogen phosphorylase, the key enzyme in glycogen breakdown. This inhibition of glycogenolysis prevents the liver from releasing glucose into the bloodstream. nih.govnih.gov

Inhibition of Gluconeogenesis: The accumulated F1P acts as an inhibitor of key gluconeogenic enzymes, further blocking the synthesis of glucose from non-carbohydrate precursors. wikipedia.orgnih.gov

Hypoglycemia: The combined inhibition of glycogenolysis and gluconeogenesis leads to severe hypoglycemia (low blood sugar) shortly after fructose ingestion. msdmanuals.comnih.gov This hypoglycemia is a hallmark symptom of HFI. gutnliver.org

Hyperuricemia: The massive depletion of ATP leads to the degradation of adenine (B156593) nucleotides (AMP), resulting in an overproduction of uric acid and causing hyperuricemia. themedicalbiochemistrypage.orgnih.gov

Lactic Acidosis: The metabolic derangement can lead to an accumulation of lactic acid. nih.gov

Hepatic and Renal Dysfunction: The toxic buildup of F1P and the depletion of ATP cause cellular injury, leading to liver and kidney damage over time. medlineplus.gov Chronic exposure can result in hepatomegaly (enlarged liver), jaundice, cirrhosis, and renal tubular dysfunction (Fanconi syndrome). medlineplus.govnih.gov

Symptoms of HFI appear in infancy when fructose is introduced into the diet and can include vomiting, abdominal pain, failure to thrive, and seizures. msdmanuals.commedlineplus.gov The prognosis is excellent if individuals strictly avoid all dietary sources of fructose, sucrose, and sorbitol. msdmanuals.com

FeatureEssential FructosuriaHereditary Fructose Intolerance (HFI)
Deficient Enzyme Ketohexokinase (Fructokinase)Aldolase B
Inheritance Autosomal RecessiveAutosomal Recessive
Accumulated Metabolite Fructose (in blood and urine)Fructose-1-phosphate (intracellular)
Primary Pathophysiology Inability to phosphorylate fructose in the liver.Toxic accumulation of F1P, leading to ATP/Pi depletion. medlineplus.govgutnliver.org
Key Clinical Manifestations Asymptomatic; benign. wikipedia.orgSevere hypoglycemia, vomiting, jaundice, hepatomegaly, renal dysfunction after fructose ingestion. msdmanuals.comgutnliver.org
Biochemical Findings Fructosuria, Fructosemia. vedantu.comHypoglycemia, Hypophosphatemia, Hyperuricemia, Lactic Acidosis, Elevated Liver Enzymes. nih.gov

Crystallization Behavior and Crystal Engineering of β D Fructopyranose

Crystal Growth Kinetics and Mechanisms of β-D-Fructopyranose from Solution

The growth of β-D-fructopyranose crystals from a solution is a kinetic process driven by the level of supersaturation, which provides the thermodynamic impetus for molecules to leave the solution and integrate into the crystal lattice rsc.org. Research on the crystallization of fructose (B13574) from aqueous ethanol (B145695) solutions has shown that the growth kinetics are linearly dependent on the relative supersaturation of the crystallizing tautomer, which is β-D-fructopyranose nih.gov. This indicates that the rate of crystal growth is directly proportional to the concentration of this specific anomer available at the crystal-solution interface.

Mass Transfer: Solute molecules, specifically β-D-fructopyranose, are transported from the bulk solution to the crystal surface. This step involves diffusion through the solution and across a boundary layer adjacent to the crystal face rsc.orgresearchgate.net.

Surface Integration: Once at the surface, the molecules must be correctly oriented and incorporated into the crystal lattice at active growth sites, such as kinks and steps on the crystal face rsc.org.

Studies have shown that the growth-rate constant for β-D-fructopyranose increases with both rising temperature and higher ethanol content in the solvent nih.gov. The increase with temperature is expected, as it enhances both molecular diffusion and the kinetics of surface integration. The effect of ethanol is more complex, influencing the solubility and the solution structure. Interestingly, the growth rates in aqueous ethanolic solutions are lower than those observed in purely aqueous solutions at similar supersaturation levels nih.gov.

Furthermore, fructose crystallization from aqueous ethanol exhibits significant growth-rate dispersion, a phenomenon where individual crystals of the same size grow at different rates under identical conditions nih.gov. This dispersion is found to be independent of the solvent composition and temperature within the ranges studied nih.gov.

Influence of Solvent Systems and Supersaturation on Crystallization Processes

The choice of solvent and the degree of supersaturation are critical parameters that profoundly influence the crystallization process, affecting nucleation rates, crystal growth kinetics, and the final crystal morphology researchgate.netrsc.org. Supersaturation is the primary driving force for crystallization; without it, nucleation and growth cannot occur rsc.orgresearchgate.net. For β-D-fructopyranose, the growth rate shows a linear dependence on relative supersaturation, highlighting the importance of precise control over this parameter to achieve desired crystal sizes and distributions nih.gov.

Impact of Tautomeric Equilibrium on Crystal Formation and Morphology

In solution, D-fructose exists as a complex equilibrium mixture of five different isomers, or tautomers: β-D-fructopyranose, β-D-fructofuranose, α-D-fructofuranose, α-D-fructopyranose, and the open-chain keto form acs.org. At room temperature in an aqueous solution (D₂O), β-D-fructopyranose is the most abundant and stable tautomer, constituting approximately 68% of the total fructose molecules acs.org.

Tautomer of this compoundPercentage at Equilibrium (in D₂O at 20 °C)
β-D-fructopyranose68.23%
β-D-fructofuranose22.35%
α-D-fructofuranose6.24%
α-D-fructopyranose2.67%
keto form0.50%
Data sourced from a study on the tautomeric distribution of this compound in D₂O at 20 °C acs.org.

This tautomeric equilibrium has a profound impact on the crystallization process. Since the solid crystalline form is exclusively β-D-fructopyranose, only this tautomer can be incorporated into the growing crystal lattice. As molecules of β-D-fructopyranose are removed from the solution by crystallization, the equilibrium is disturbed. To re-establish equilibrium, the other tautomers in the solution convert back into the β-pyranose form through a process called mutarotation acs.org.

Design and Synthesis of Metal-Organic Frameworks (MOFs) incorporating β-D-Fructopyranose

The use of natural molecules like carbohydrates as building blocks for metal-organic frameworks (MOFs) is a growing area of interest, aiming to create functional materials that are biocompatible and derived from renewable sources rsc.org. β-D-Fructopyranose, with its multiple hydroxyl (-OH) groups, presents an opportunity to act as a multidentate organic ligand capable of coordinating with metal ions to form extended crystalline networks.

A successful example is the synthesis of three new strontium iodide-fructose-based MOFs nih.gov. These materials were obtained through a straightforward procedure, demonstrating that β-D-fructopyranose can be directly incorporated into MOF structures. The resulting frameworks have distinct stoichiometries and crystal packing, as shown in the table below.

Compound FormulaDescription
[Sr(C₆H₁₂O₆)₂]I₂A strontium-fructose MOF with a 1:2 metal-to-ligand ratio.
[Sr₂(C₆H₁₂O₆)₃(H₂O)₃]I₄·0.5H₂OA hydrated strontium-fructose MOF with a more complex structure.
[Sr(C₆H₁₂O₆)(H₂O)₃I]IA strontium-fructose MOF incorporating water and iodide in the primary coordination sphere.
Data sourced from a study on the synthesis of novel strontium iodide-fructose-based MOFs nih.gov.

In these structures, the hydroxyl groups of the fructose molecule coordinate to the strontium metal centers, bridging them to form the framework. The design and synthesis of such carbohydrate-based MOFs present unique challenges. The high solubility and hydrophilicity of sugars can make crystallization difficult, and their conformational flexibility can lead to disordered structures rsc.org.

Another strategy for incorporating fructose into MOFs involves its chemical conversion. Fructose can be used as a starting material to synthesize bioderived ligands, such as furan-2,5-dicarboxylic acid, which are then used in the in situ synthesis of various MOFs. This approach leverages fructose as a renewable feedstock for creating the organic linkers. The development of MOFs incorporating β-D-fructopyranose, either directly as a ligand or indirectly, is still in its early stages but holds promise for applications in areas like biomedicine and separation, owing to the inherent chirality and biocompatibility of the sugar molecule nih.gov.

Role of β D Fructopyranose in Oligosaccharide and Polysaccharide Synthesis

β-D-Fructopyranose as a Structural Unit in Complex Carbohydrates

β-D-Fructose serves as a cornerstone for numerous vital oligosaccharides and polysaccharides. In these structures, the fructose (B13574) unit is typically linked via its anomeric carbon (C2) to another monosaccharide. study.com The resulting glycosidic bond's configuration is critical to the final molecule's structure and function. Although the term "fructopyranose" refers to the six-membered ring, in many of the most abundant natural polysaccharides, fructose is incorporated in its five-membered ring (furanose) form.

Oligosaccharides: The most ubiquitous fructose-containing oligosaccharide is sucrose (B13894), a disaccharide where a glucose unit is linked to a fructose unit. Specifically, it is an α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside linkage. Beyond sucrose, a significant class of oligosaccharides known as fructooligosaccharides (FOS) are synthesized. wikipedia.org FOS are chains of fructose units, typically with a terminal glucose molecule, and are prominent in many plants like chicory and Jerusalem artichoke. wikipedia.org They are primarily composed of fructose units linked by β(2→1) glycosidic bonds. researchgate.netresearchgate.net

Polysaccharides: Fructans are the major class of polysaccharides built from fructose monomers. Based on the type of glycosidic linkage between fructose units, fructans are categorized into two main types:

Inulin (B196767): Characterized by linear chains of fructose residues joined by β(2→1) glycosidic linkages. semanticscholar.orgkoreascience.kr It is a significant storage carbohydrate in many plant species, particularly in the Asteraceae family (e.g., chicory, dahlia). semanticscholar.org

Levan: Composed of fructose units linked by β(2→6) glycosidic bonds. Levan is commonly produced by grasses and various microorganisms. researchgate.net

Some fructans, known as graminans, can be branched, featuring both β(2→1) and β(2→6) linkages. researchgate.net

Table 1: Examples of Fructose-Containing Oligosaccharides and Polysaccharides
CarbohydrateClassTypical Fructose LinkagePrimary SourceNotes
SucroseDisaccharideα-D-Glc-(1→2)-β-D-FruPlants (e.g., sugarcane, sugar beet)Fructose is in its furanose form.
1-Kestose (B104855)Trisaccharide (FOS)β-D-Fru-(2→1)-β-D-FruPlants, enzymatic synthesisThe simplest inulin-type FOS.
NystoseTetrasaccharide (FOS)β-D-Fru-(2→1)-β-D-FruPlants, enzymatic synthesisAn inulin-type FOS with three fructose units. wikipedia.org
InulinPolysaccharideβ(2→1)Chicory root, Jerusalem artichokeA linear fructan that serves as energy storage in plants. semanticscholar.orgkoreascience.kr
LevanPolysaccharideβ(2→6)Grasses, bacteriaCan have a very high degree of polymerization. nih.gov

Mechanisms of Glycosidic Bond Formation in Complex Saccharides

The synthesis of fructose-containing oligosaccharides and polysaccharides is a highly regulated process, predominantly catalyzed by a class of enzymes known as fructosyltransferases (FTs) or glycosyltransferases. scielo.brub.edu These enzymes facilitate the transfer of a fructosyl group from a donor molecule to an acceptor molecule.

Enzymatic Synthesis of Fructans: In plants, the biosynthesis of fructans begins with sucrose. The process generally involves two key types of enzymes: nih.govscielo.br

Sucrose:sucrose 1-fructosyltransferase (1-SST): This enzyme initiates the synthesis by catalyzing the transfer of a fructose unit from one sucrose molecule to another, producing the trisaccharide 1-kestose and releasing a molecule of glucose. scielo.br

Fructan:fructan 1-fructosyltransferase (1-FFT): This enzyme is responsible for chain elongation. It transfers a fructosyl unit from a donor fructan (like 1-kestose or a larger inulin molecule) to an acceptor molecule (sucrose or another fructan), progressively building the polysaccharide chain. semanticscholar.orgscielo.br

The formation of the glycosidic bond is an enzyme-catalyzed coupling reaction where one sugar acts as a nucleophile and the other as an electrophile. youtube.com The mechanism often involves the activation of the anomeric carbon, typically through a glycosyl-phosphate intermediate, which makes it a good leaving group and susceptible to nucleophilic attack by a hydroxyl group from the acceptor sugar. youtube.com Retaining glycosyltransferases, which are common in these syntheses, are thought to operate through a "front-face" mechanism involving a short-lived oxocarbenium ion intermediate, effectively resulting in a double displacement at the anomeric carbon to retain the stereochemical configuration. ub.edu

Chemical Synthesis: While enzymatic methods are predominant in nature and commercial production, chemical synthesis of fructo-oligosaccharides is also possible in a laboratory setting. These methods often involve using a suitably protected fructose derivative, such as a fructopyranosyl fluoride, as the fructosyl donor. This activated donor can then react with a protected acceptor molecule under specific catalytic conditions to form the desired β-glycosidic linkage.

Table 2: Key Enzymes in Fructan Biosynthesis
EnzymeAbbreviationEC NumberReaction CatalyzedRole
Sucrose:sucrose 1-fructosyltransferase1-SSTEC 2.4.1.99Sucrose + Sucrose → 1-Kestose + GlucoseInitiation of inulin synthesis. scielo.br
Fructan:fructan 1-fructosyltransferase1-FFTEC 2.4.1.100GFn + GFm → GFn-1 + GFm+1Elongation of the inulin chain. semanticscholar.org
Sucrose:fructan 6-fructosyltransferase6-SFTEC 2.4.1.10Sucrose + GFn → Glucose + GFn+1 (β(2→6) linked)Initiation and elongation of levan-type fructans. researchgate.net

GFn represents a fructan molecule with a terminal glucose (G) and 'n' fructose (F) units.

Conformational Analysis of Fructose-Containing Biopolymers (e.g., Fructans like Inulin)

The conformation of a glycosidic linkage is typically described by two dihedral angles, phi (Φ) and psi (Ψ). These angles define the spatial relationship between adjacent sugar rings. For the β(2→1) linkage found in inulin, these angles dictate the orientation of one fructofuranosyl ring relative to the next.

Computational modeling and experimental studies have shown that inulin chains are not rigid, linear rods. Instead, they exhibit significant flexibility and can adopt various conformations in solution. The most stable conformations often lead to a helical or twisted-ribbon structure. The specific shape can be influenced by the degree of polymerization (chain length) and environmental factors such as solvent and temperature. nih.gov

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